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Compound of Interest

Compound Name: N-Methylanthranilate

Cat. No.: B085802 Get Quote

The quantitative structure-activity relationship (QSAR) is a computational modeling method that

aims to establish a mathematical relationship between the chemical structure of a series of

compounds and their biological activity. For researchers, scientists, and professionals in drug

development, QSAR models serve as a predictive tool to design and optimize novel therapeutic

agents. This guide provides a comparative overview of QSAR studies on anthranilate

derivatives, a class of compounds with diverse biological activities, including antimicrobial, anti-

inflammatory, and enzyme inhibitory effects. While specific QSAR studies on N-
methylanthranilate derivatives are not extensively documented in publicly available literature,

this guide focuses on closely related anthranilic acid derivatives to provide valuable insights

into the structural requirements for their biological activities.

Comparison of QSAR Models for Anthranilate
Derivatives
The following tables summarize the key findings from different QSAR studies on anthranilic

acid derivatives, highlighting the targeted biological activity, the types of molecular descriptors

used, and the statistical quality of the developed models.

Table 1: QSAR Models for Antimicrobial and Anti-inflammatory Anthranilic Acid Derivatives[1]
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Biological Activity Key Descriptors
QSAR Model
Equation

Statistical
Significance

Antimicrobial
Topological

descriptors

Not explicitly provided

in the abstract

The antimicrobial

activity was governed

by topological

descriptors.

Anti-inflammatory - -

5-chloro-2-[3-(4-

chloro-

phenylsulfamoyl)-

benzoylamino]-

benzoic acid showed

the highest

percentage inhibition

of paw oedema,

exceeding the

standard drug

Ibuprofen.

Table 2: 2D and 3D-QSAR Models for Anthranilic Acid Derivatives as Partial FXR Agonists[2]

Model Type
Key
Descriptors

R² (training
set)

Q² (LOO) R² (test set)

2D-QSAR

b_rotN, RPC-,

opr_leadlike,

SlogP_VSA2,

ASA

0.935 0.899 0.902

3D-QSAR

(CoMFA)

Steric and

Electrostatic

fields

0.944 0.802 0.892

b_rotN: Number of rotatable single bonds

RPC-: Relative negative partial charges
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opr_leadlike: Oprea's lead-like properties

SlogP_VSA2: Subdivided van der Waals surface area

ASA: Accessible surface area

Table 3: QSAR Models for Anthranilic Acid Sulfonamides as Methionine Aminopeptidase-2

(MetAP-2) Inhibitors[3][4]

QSAR Method Key Descriptors
R² (explained
variance)

Q² (predicted
variance)

FA-MLR
Geometrical and

quantum indices
- -

PCRA - Better than FA-MLR -

GA-PLS

Topological (IC4,

MPC06),

Constitutional (nf),

Geometrical (G(N..S))

0.85 0.77

FA-MLR: Factor Analysis-based Multiple Linear Regressions

PCRA: Principal Component Regression Analysis

GA-PLS: Genetic Algorithm-Partial Least Squares

Experimental Protocols
The methodologies employed in QSAR studies are critical for the reliability and reproducibility

of the results. Below are generalized experimental protocols based on the cited literature.

1. Synthesis of Anthranilate Derivatives

The synthesis of the studied compounds typically involves standard organic chemistry

reactions. For instance, the synthesis of anthranilic acid amides may involve the acylation of a
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substituted anthranilic acid with an appropriate acyl chloride or the coupling of an anthranilic

acid with an amine using a coupling agent.

2. Biological Activity Assays

Antimicrobial Activity: The antimicrobial activity of the synthesized compounds is often

evaluated using the broth microdilution method to determine the Minimum Inhibitory

Concentration (MIC) against various bacterial and fungal strains.[5][6]

Anti-inflammatory Activity: The in vivo anti-inflammatory activity can be assessed using the

carrageenan-induced paw edema model in rats. The percentage of inhibition of edema is

calculated by comparing the paw volume in the treated group with the control group.

Enzyme Inhibition Assays: The inhibitory activity against a specific enzyme, such as

Methionine Aminopeptidase-2 or Farnesoid X Receptor, is determined using appropriate

biochemical assays. These assays typically measure the enzymatic activity in the presence

of varying concentrations of the inhibitor to calculate the IC50 (half-maximal inhibitory

concentration) or EC50 (half-maximal effective concentration) values.

3. Computational QSAR Modeling

The development of a QSAR model involves several key steps:

Molecular Modeling and Descriptor Calculation: The 2D structures of the compounds are

drawn using chemical drawing software, and then converted to 3D structures. These

structures are then optimized using computational chemistry methods like molecular

mechanics or quantum mechanics. A wide range of molecular descriptors, including

constitutional, topological, geometrical, and quantum-chemical descriptors, are calculated for

each molecule.

Data Set Splitting: The entire set of compounds is typically divided into a training set and a

test set. The training set is used to build the QSAR model, while the test set is used to

validate the predictive ability of the model on external data.

Model Development: Statistical methods such as Multiple Linear Regression (MLR),

Principal Component Regression (PCR), Partial Least Squares (PLS), or machine learning
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algorithms are used to establish a relationship between the molecular descriptors

(independent variables) and the biological activity (dependent variable).[3][4]

Model Validation: The developed QSAR model is rigorously validated to assess its statistical

significance, robustness, and predictive power. Common validation techniques include

internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using the

test set (R²pred).

Visualizing QSAR Workflows and Pathways
General Workflow of a QSAR Study

The following diagram illustrates the typical workflow involved in a quantitative structure-activity

relationship study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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